molecular formula C8H6BrNO3 B3014873 Methyl 5-bromo-3-formylpicolinate CAS No. 1360918-70-2

Methyl 5-bromo-3-formylpicolinate

Cat. No. B3014873
CAS RN: 1360918-70-2
M. Wt: 244.044
InChI Key: LDFJUOYJZAKVGM-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-formylpicolinate” is a chemical compound with the CAS Number: 1360918-70-2 . It has a molecular weight of 244.04 and its IUPAC name is methyl 5-bromo-3-formylpicolinate . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The Inchi Code for “Methyl 5-bromo-3-formylpicolinate” is 1S/C8H6BrNO3/c1-13-8(12)7-5(4-11)2-6(9)3-10-7/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-bromo-3-formylpicolinate” are not available, brominated compounds like this one are often used in various chemical reactions due to the reactivity of the bromine atom .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-formylpicolinate” is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Activities : The synthesis and application of related compounds, such as those derived from 5-bromo-2-formamido-3-methylbenzenethiol, have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, and pathogenic fungi. Some of these compounds also exhibited anti-inflammatory activity, indicating potential therapeutic applications in infectious diseases and inflammation control (Al-Abdullah et al., 2014).

  • Photochromic Properties : Studies on similar bromo-substituted compounds have explored their photochromic properties. For instance, the Duff formylation of 5-bromo-8-hydroxyquinoline led to derivatives with significant photochromic behavior, which is important in materials science for applications like smart windows and optical data storage (Voloshin et al., 2008).

  • Synthesis of Amino Acid Derivatives : Derivatives of similar compounds, such as Methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, have been used in the synthesis of homochiral amino acid derivatives, which are valuable in pharmaceutical research for the development of novel drugs and treatment methods (Kollár & Sándor, 1993).

  • Cancer Research : Compounds with structural similarities have been studied for their role in cancer research, particularly in the context of mutagenicity and cytostatics. For example, studies on 5-formyluracil, a base formed by oxidation of the thymine methyl group, have shed light on the mutagenic processes in DNA, which is crucial for understanding cancer development and potential treatments (Privat & Sowers, 1996).

  • Antioxidant Activity : Research on naturally occurring bromophenols, which are structurally related, has revealed their potent antioxidant activities. These studies suggest that such compounds could be beneficial in preventing oxidative deterioration in food and possibly in therapeutic applications (Li et al., 2011).

  • Synthesis of Pharmaceutical and Agrochemical Products : The synthesis of bromo-substituted picolinate esters, closely related to Methyl 5-bromo-3-formylpicolinate, demonstrates their utility as building blocks for biologically active compounds used in pharmaceuticals and agrochemicals (Verdelet et al., 2011).

Safety and Hazards

“Methyl 5-bromo-3-formylpicolinate” is associated with certain hazards. It has been assigned the signal word ‘Warning’ and is associated with Hazard Statement H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Methyl 5-bromo-3-formylpicolinate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of Methyl 5-bromo-3-formylpicolinate are the palladium catalyst and the organoboron reagents used in this reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, Methyl 5-bromo-3-formylpicolinate interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon–carbon bonds . The reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The successful completion of this reaction leads to the formation of new organic compounds .

Result of Action

The result of Methyl 5-bromo-3-formylpicolinate’s action in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of new organic compounds, which can be used in various applications in the field of organic chemistry .

Action Environment

The action of Methyl 5-bromo-3-formylpicolinate is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can also influence the efficacy and stability of Methyl 5-bromo-3-formylpicolinate .

properties

IUPAC Name

methyl 5-bromo-3-formylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-13-8(12)7-5(4-11)2-6(9)3-10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFJUOYJZAKVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-formylpicolinate

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